molecular formula C11H7F3O B11891933 3-(Trifluoromethyl)naphthalen-2-ol

3-(Trifluoromethyl)naphthalen-2-ol

Cat. No.: B11891933
M. Wt: 212.17 g/mol
InChI Key: KMDFKBDRFRSUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)naphthalen-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalen-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-hydroxy-1-naphthaldehyde with 3-trifluoromethylaniline, resulting in the formation of the desired compound . This reaction is often carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(Trifluoromethyl)naphthalen-2-ol may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)naphthalen-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(Trifluoromethyl)naphthalen-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Trifluoromethyl)naphthalen-2-ol include other trifluoromethylated naphthalenes and related aromatic compounds. Examples include:

Uniqueness

This compound is unique due to its specific trifluoromethyl substitution on the naphthalen-2-ol structure. This substitution imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

3-(trifluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)9-5-7-3-1-2-4-8(7)6-10(9)15/h1-6,15H

InChI Key

KMDFKBDRFRSUBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.